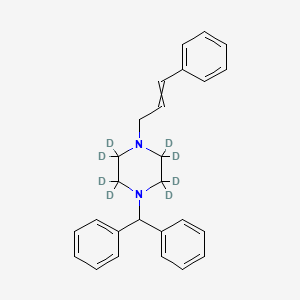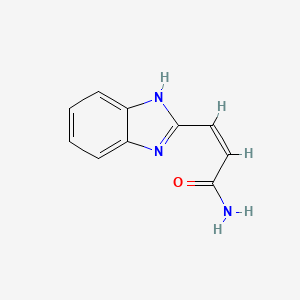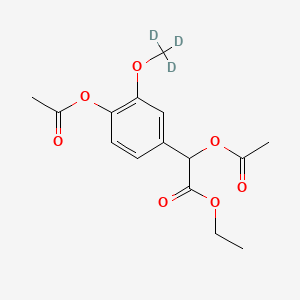
Cinnarizine D8
Vue d'ensemble
Description
Cinnarizine D8 is a deuterium-labeled version of Cinnarizine . Cinnarizine is an antihistamine and a calcium channel blocker . It is used to treat balance disorders .
Molecular Structure Analysis
Cinnarizine D8 has the molecular formula C26H20D8N2 . It’s a deuterium-labeled version of Cinnarizine, which means that it has the same structure as Cinnarizine but with certain hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis
Cinnarizine D8 is a white powder that is soluble in methanol . Its molecular weight is 368.51492 . More detailed physical and chemical properties could not be found.Applications De Recherche Scientifique
Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine
An eco-friendly high-performance thin-layer chromatographic (HPTLC) method has been developed and validated for assessing Cinnarizine in commercial formulations. The method uses ethyl alcohol-water (90:10 v/v) as the eco-friendly mobile phase and a wavelength of 197 nm to detect Cinnarizine. The method is linear, accurate, precise, robust, sensitive, specific, selective, stability-indicating, and eco-friendly .
Simultaneous Determination of Cinnarizine and Flunarizine
The simultaneous determination of Cinnarizine and flunarizine in human and animal plasma, urine, and milk samples has been performed using a sensitive gas chromatography method . Capillary electrophoresis and full spectrum chemometric approaches were also utilized to estimate Cinnarizine in combined formulations .
Influence of Hydrophilic Polymers Addition into Cinnarizine–β-Cyclodextrin Complexes
This study aimed to prepare Cinnarizine–β-cyclodextrin complexes by the kneading, co-precipitation and co-evaporation methods with or without the addition of two different hydrophilic polymers [hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP)] in their two different grades (HPMC E5-LV or K4M and PVP K-25 or K-30). The presence of hydrophilic polymers in the ternary complex system produced irregular-shaped but smooth-surfaced particles .
Enhancement of Cinnarizine Dissolution at High pH Environment
A novel combination of drug-free solid self-nanoemulsifying drug delivery systems (S-SNEDDS) + solid dispersion (SD) has been designed to enhance Cinnarizine dissolution at high pH environment caused by hypochlorhydria/achlorhydria .
Safety And Hazards
Safety data for Cinnarizine D8 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
While specific future directions for Cinnarizine D8 are not available, Cinnarizine, from which it is derived, is used for the management of labyrinthine disorder symptoms, including vertigo, tinnitus, nystagmus, nausea, and vomiting . Its combination with other nootropics, such as piracetam, has resulted in enhanced effects of boosting brain oxygen supply .
Propriétés
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-HRSZNPPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849628 | |
| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |
CAS RN |
1185242-27-6 | |
| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)






![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)